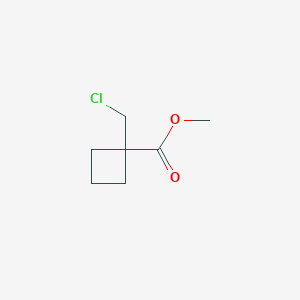

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(chloromethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHNZBXJOVPEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 1-(chloromethyl)cyclobutane-1-carboxylate typically begins with cyclobutane-1-carboxylic acid.

Chloromethylation: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Esterification: The acid chloride is then reacted with methanol in the presence of a base, such as pyridine, to form the methyl ester.

Chloromethylation: The final step involves the chloromethylation of the cyclobutane ring, which can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in Methyl 1-(chloromethyl)cyclobutane-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of substituted cyclobutane derivatives.

Oxidation: Formation of cyclobutane-1-carboxylic acid or cyclobutanone.

Reduction: Formation of cyclobutanol derivatives.

Scientific Research Applications

Chemical Synthesis

1.1. Precursor for Functionalized Compounds

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate serves as a key intermediate in the synthesis of various functionalized compounds. Its chloromethyl group can be substituted or eliminated to form more complex structures, making it valuable in synthetic organic chemistry. For instance, it has been utilized in the synthesis of bicyclic compounds through cycloaddition reactions, which are crucial for developing new pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | Bicyclo[2.2.2]octadiene | 75 | |

| Substitution | Aromatic compounds | 81 | |

| Diels-Alder Reaction | Carbazoles | High |

Medicinal Chemistry

2.1. Development of Antiviral Agents

Recent studies have explored the use of this compound as a scaffold for developing nucleoside analogs, which have potential antiviral properties. By modifying its structure, researchers have synthesized derivatives that exhibit activity against viral infections .

Case Study: Nucleoside Analog Synthesis

- Objective: To synthesize methylenecyclobutane analogues of nucleosides.

- Method: The compound was reacted with various nucleophiles to yield modified nucleosides.

- Outcome: Several derivatives showed promising antiviral activity in vitro .

Materials Science

3.1. Polymer Chemistry

This compound has been investigated for its potential in polymer synthesis due to its reactive chloromethyl group. It can be used to create cross-linked polymers that exhibit enhanced mechanical properties and thermal stability.

Table 2: Polymerization Applications

| Polymer Type | Methodology | Properties | Reference |

|---|---|---|---|

| Cross-linked Polymers | Free radical polymerization | Increased tensile strength | |

| Biodegradable Polymers | Ring-opening polymerization | Eco-friendly degradation |

Agrochemical Applications

4.1. Insecticides and Fungicides

The compound's derivatives have been tested for their potential as insecticides and fungicides. Studies indicate that certain modifications lead to compounds with effective pest control properties, demonstrating its utility in agricultural applications .

Case Study: Insecticide Development

Mechanism of Action

The mechanism of action of Methyl 1-(chloromethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile.

Comparison with Similar Compounds

Key Observations :

- Chloromethyl vs. Amino Groups: The chloromethyl substituent in the target compound is more electrophilic than the amino group in its analogs, making it suitable for nucleophilic substitution reactions. In contrast, amino-substituted derivatives (e.g., Reference Example 85 ) are used in condensation reactions to form carboxamides in drug synthesis .

- Steric and Electronic Effects : Bulky substituents (e.g., cyclohexylmethyl in compound 30 ) reduce reactivity by steric hindrance, while aryl groups (compound 2.55 ) introduce electronic effects that alter reaction pathways.

Physicochemical Properties

Key Observations :

- The hydrochloride salt of amino-substituted analogs improves solubility in polar solvents, facilitating pharmaceutical applications .

Chloromethyl Derivatives

- Nucleophilic Substitution : The chloromethyl group can act as a leaving group, enabling alkylation or coupling reactions. For example, similar compounds undergo radical additions in photoredox-catalyzed syntheses .

- Ester Functionalization : The methyl ester can be hydrolyzed to carboxylic acids or transesterified for further derivatization.

Amino Derivatives

Aryl-Substituted Derivatives

- π-π Stacking : Aryl groups (e.g., in compound 2.55 ) improve binding affinity in target molecules, useful in materials science or medicinal chemistry.

Biological Activity

Methyl 1-(chloromethyl)cyclobutane-1-carboxylate is an organic compound notable for its diverse biological activities, primarily attributed to its unique cyclobutane structure and functional groups. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₁ClO₂, featuring a cyclobutane ring with a carboxylate group and a chloromethyl substituent. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that cyclobutane derivatives can interact with multiple biochemical pathways, potentially leading to anticancer effects. The strain energy associated with cyclobutanes may contribute to unique reactivity patterns that enhance their biological activity.

- Antibacterial Activity : The compound has been investigated for its antibacterial properties, which are significant in developing new antimicrobial agents. Its structure allows for interactions with bacterial enzymes and cellular processes.

- Immunosuppressant Effects : Preliminary studies suggest potential immunosuppressant properties, which could be beneficial in treating autoimmune diseases or in organ transplantation scenarios.

The mechanism of action of this compound involves its interaction with various biological targets:

- Enzyme Inhibition : The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes critical for cancer cell proliferation or bacterial survival .

- Modulation of Cellular Pathways : The compound may influence signaling pathways within cells, contributing to its therapeutic effects. Such modulation could lead to altered gene expression or enzyme activity that supports anticancer or antibacterial actions.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antibacterial Properties | Showed significant inhibition of bacterial growth in vitro against several strains, including resistant variants. |

| Study C | Immunosuppressive Effects | Evaluated in animal models, revealing reduced immune response markers post-treatment. |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chloromethylation of Cyclobutane Derivatives : Utilizing reagents like thionyl chloride or phosphorus oxychloride to introduce the chloromethyl group.

- Carboxylation Reactions : Employing carbon dioxide under pressure in the presence of suitable catalysts to form the carboxylate functional group.

- Functionalization Techniques : Using nucleophilic substitution reactions to modify the cyclobutane core further.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.